Myriceron caffeoyl ester Myriceron caffeoyl ester Myriceron caffeoyl ester is a natural product found in Hibiscus taiwanensis and Morella cerifera with data available.
Brand Name: Vulcanchem
CAS No.: 142877-49-4
VCID: VC21181069
InChI: InChI=1S/C39H52O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-30,40-41H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,36-,37+,38-,39-/m0/s1
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C
Molecular Formula: C39H52O7
Molecular Weight: 632.8 g/mol

Myriceron caffeoyl ester

CAS No.: 142877-49-4

Cat. No.: VC21181069

Molecular Formula: C39H52O7

Molecular Weight: 632.8 g/mol

* For research use only. Not for human or veterinary use.

Myriceron caffeoyl ester - 142877-49-4

Specification

CAS No. 142877-49-4
Molecular Formula C39H52O7
Molecular Weight 632.8 g/mol
IUPAC Name (4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Standard InChI InChI=1S/C39H52O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-30,40-41H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,36-,37+,38-,39-/m0/s1
Standard InChI Key RHAKBYCTYSBWIE-QWZNMBRFSA-N
Isomeric SMILES C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C

Introduction

Chemical Structure and Properties

Myriceron caffeoyl ester, identified by CAS number 142877-49-4, possesses the molecular formula C39H52O7 with a molecular weight of 632.8 g/mol . Its full IUPAC name is (4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid . This complex natural compound is also known as 27((3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-3-oxoolean-12-en-28-oic acid in some scientific literature .

Key Chemical and Physical Properties

PropertyValueReference
CAS Number142877-49-4
Molecular FormulaC39H52O7
Molecular Weight632.8 g/mol
PubChem CID6450144
Natural SourcesHibiscus taiwanensis, Morella cerifera
Biological ActivitySelective ETA receptor antagonist

The chemical structure features a pentacyclic triterpene skeleton with a caffeoyl ester moiety, which contributes to its specific receptor-binding capabilities and biological activities. The presence of multiple chiral centers and functional groups creates a unique three-dimensional architecture critical for its pharmacological effects.

Natural Sources and Extraction

Myriceron caffeoyl ester has been identified and isolated from specific plant species, with the primary source being the bayberry (Myrica cerifera) . Additionally, the compound has been reported in Hibiscus taiwanensis . These natural sources have enabled researchers to obtain sufficient quantities for initial characterization and pharmacological assessments.

The relative rarity of this compound in nature potentially contributes to its unique pharmacological profile and underscores the importance of efficient isolation techniques. Traditional extraction methods typically involve solvent extraction followed by chromatographic purification, although specific details on optimal extraction protocols require further investigation.

Pharmacological Activities

ActivityDescriptionExperimental ModelReference
Endothelin Receptor BindingSelectively antagonizes [125I]ET-1 bindingRat cardiac membranes
Calcium Signaling InhibitionAntagonizes ET-1-induced increase in intracellular calciumSwiss 3T3 fibroblasts
Vasoconstriction InhibitionAntagonizes ET-1-induced contractionRat aortic strips

The compound effectively inhibits multiple downstream effects of endothelin-1 activation, including calcium signaling and vascular smooth muscle contraction. These activities collectively position myriceron caffeoyl ester as a comprehensive antagonist of the ETA receptor signaling pathway.

Mechanisms of Action

The primary mechanism of action for myriceron caffeoyl ester involves competitive antagonism at the ETA receptor. At the molecular level, the compound appears to interact with the receptor binding site in a manner that prevents endothelin-1 from initiating its signaling cascade.

Detailed research has demonstrated that myriceron caffeoyl ester inhibits three key processes in the endothelin signaling pathway:

  • It prevents the binding of radiolabeled endothelin-1 to rat cardiac membranes, indicating direct competition for receptor occupancy

  • It blocks the endothelin-1-induced increase in intracellular calcium concentration in Swiss 3T3 fibroblasts, demonstrating inhibition of receptor-mediated second messenger signaling

  • It antagonizes endothelin-1-induced contraction of rat aortic strips, confirming functional antagonism at the tissue level

These findings collectively establish that myriceron caffeoyl ester functions as a true antagonist of ETA receptor function across multiple levels of biological organization.

Comparison with Other Endothelin Receptor Antagonists

The development of endothelin receptor antagonists represents an important area of pharmacological research, with multiple compound classes having been investigated. Among these, myriceron caffeoyl ester holds historical significance as the first non-peptide ETA receptor antagonist .

Other compound classes with ETA antagonist activity include N 2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which have been extensively studied for structure-activity relationships . These synthetic compounds have demonstrated potent and selective antagonism of ETA receptors, with specific structural modifications enhancing their activity profiles.

For instance, research has shown that with monosubstitution on the aryl group, the para position was most effective for increasing potency, with methyl being the preferred substituent . Disubstitution, particularly 2,4-disubstitution, further enhanced activity with methyl or cyano groups being preferred at the 2-position .

Compared to these synthetic antagonists, myriceron caffeoyl ester offers the advantage of being a natural product with potentially different pharmacokinetic and pharmacodynamic properties. The structural differences between these compound classes may provide insights into diverse approaches to targeting the ETA receptor.

Recent Research Developments

While the initial identification of myriceron caffeoyl ester as an ETA receptor antagonist was groundbreaking, research into related compounds continues to yield new insights. Studies on other caffeoyl esters have revealed multitarget potential, particularly in metabolic disorders like diabetes mellitus .

For instance, a recent investigation of a caffeoyl ester from Artemisia capillaris demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AR) with IC50 values of 64.92 and 19.50 μM, respectively . This compound also exhibited free radical scavenging activity, indicating antioxidant properties .

While these findings pertain to a different caffeoyl ester, they suggest potential research directions for exploring additional bioactivities of myriceron caffeoyl ester beyond its established endothelin receptor antagonism.

Future Research Directions

Several promising avenues exist for further investigation of myriceron caffeoyl ester:

  • Comprehensive structure-activity relationship studies to identify the critical structural elements responsible for ETA receptor selectivity

  • Development of synthetic analogs with improved pharmacokinetic properties while maintaining receptor selectivity

  • Investigation of additional pharmacological targets and activities beyond endothelin receptor antagonism

  • Preclinical evaluation in animal models of endothelin-mediated diseases

  • Exploration of synergistic effects with other therapeutic agents

Molecular modeling and docking studies could provide valuable insights into the precise interactions between myriceron caffeoyl ester and the ETA receptor binding site, potentially guiding rational drug design efforts.

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